Dansylaziridine

Description

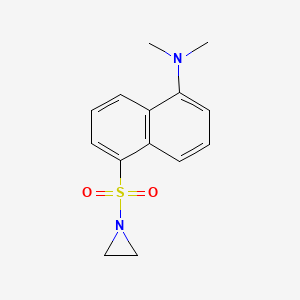

Structure

3D Structure

Propriétés

IUPAC Name |

5-(aziridin-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)16-9-10-16/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKWDEYBJACPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199872 | |

| Record name | Dansylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-46-4 | |

| Record name | Dansyl aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[5-(dimethylamino)-1-naphthyl]sulphonyl]aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANSYLAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4V8GQ9XR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of Dansylaziridine in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Dansylaziridine as a Fluorescent Probe

Dansylaziridine is a fluorescent labeling reagent that has proven to be a valuable tool in biochemistry for investigating protein structure, function, and dynamics. As a derivative of the well-known dansyl fluorophore, it possesses environmentally sensitive fluorescence properties, making it an excellent probe for reporting on local changes in polarity and conformational rearrangements within biomolecules. The key to its utility lies in the combination of the fluorescent dansyl group and the reactive aziridine moiety. The aziridine ring is susceptible to nucleophilic attack by various amino acid side chains, leading to the formation of a stable covalent bond and the site-specific introduction of the fluorescent reporter.

The fluorescence of the dansyl group is characterized by a significant Stokes shift and a high sensitivity to the polarity of its microenvironment. When the dansyl moiety is in a nonpolar, hydrophobic environment, its fluorescence quantum yield increases, and its emission maximum shifts to shorter wavelengths (blue shift). Conversely, in a polar, aqueous environment, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (red shift). This solvatochromic property is the foundation of its use in detecting conformational changes in proteins that alter the local environment of the attached probe.

Reactivity and Specificity of Dansylaziridine

The reactive component of Dansylaziridine is the three-membered aziridine ring. This strained ring can be opened by nucleophilic attack from various functional groups present on amino acid side chains within a protein. The primary targets for Dansylaziridine labeling are the nucleophilic side chains of cysteine, lysine, and methionine.

The reaction mechanism involves the nucleophilic attack of the amino acid side chain on one of the carbon atoms of the aziridine ring, leading to ring-opening and the formation of a stable covalent bond. The reactivity of different amino acid residues is pH-dependent, which can be exploited to achieve a degree of selectivity in labeling.

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). Labeling of cysteine residues is typically favored at neutral to slightly alkaline pH (pH 7-8.5), where a significant population of the more reactive thiolate anion exists.

-

Lysine: The primary amine of the lysine side chain is also a good nucleophile. However, at neutral pH, it is predominantly in its protonated and non-nucleophilic ammonium form (-NH3+). Labeling of lysine residues is therefore favored at more alkaline pH values (pH > 8.5) where the amine group is deprotonated (-NH2).

-

Methionine: The sulfur atom of the methionine side chain can also be targeted by aziridine-containing reagents, although it is generally less reactive than cysteine and lysine. Recent advancements in methionine-selective bioconjugation have highlighted the potential for targeting this less abundant amino acid.

By carefully controlling the pH and stoichiometry of the labeling reaction, it is possible to direct the modification towards a specific type of amino acid residue, although achieving absolute specificity can be challenging and may require optimization for each protein of interest.

Quantitative Data on Dansyl Fluorophore Properties

The following table summarizes the key fluorescence properties of the dansyl group, which are representative of Dansylaziridine-labeled biomolecules. It is important to note that these values are highly dependent on the local environment of the probe.

| Property | Value Range | Conditions |

| Excitation Maximum (λex) | 330 - 350 nm | Dependent on solvent polarity |

| Emission Maximum (λem) | 480 - 580 nm | Blue-shifted in nonpolar environments, red-shifted in polar environments |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.7 | Increases in nonpolar environments |

| Fluorescence Lifetime (τ) | 5 - 25 ns | Generally increases in more viscous or rigid environments |

Experimental Protocols

General Protein Labeling with Dansylaziridine

This protocol provides a general framework for labeling a protein with Dansylaziridine. The specific concentrations, incubation times, and pH will need to be optimized for the protein of interest.

Materials:

-

Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Dansylaziridine (stock solution in a water-miscible organic solvent like DMSO or DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

-

Dialysis tubing or desalting column for removal of unreacted probe.

Procedure:

-

Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the desired buffer. The buffer should be free of primary amines or thiols if selective labeling is desired.

-

Labeling Reaction:

-

Slowly add a 5- to 20-fold molar excess of the Dansylaziridine stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at 4°C or room temperature for 2-24 hours with gentle agitation. The optimal incubation time should be determined empirically.

-

-

Quenching the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted Dansylaziridine. Incubate for an additional 1-2 hours.

-

Removal of Unreacted Probe: Remove the unreacted Dansylaziridine and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~340 nm). The molar extinction coefficient of the dansyl group is approximately 4300 M⁻¹cm⁻¹.

Specific Labeling of Troponin C (TnC)

Dansylaziridine has been successfully used to label Methionine-25 of troponin C.[1][2][3] This specific labeling results in a fluorescent probe (TnC-DANZ) that exhibits a greater than two-fold increase in fluorescence intensity upon binding to Ca²⁺ at its regulatory sites.[3][4]

Materials:

-

Purified Troponin C

-

Dansylaziridine

-

Buffer: 50 mM Tris-HCl, 90 mM KCl, 1 mM MgCl₂, pH 7.5

-

Dialysis buffer: 10 mM MOPS, pH 7.0

Procedure:

-

Reaction Setup: Dissolve Troponin C in the reaction buffer at a concentration of 2-3 mg/mL.

-

Labeling: Add a 1.5-fold molar excess of Dansylaziridine to the Troponin C solution.

-

Incubation: Incubate the reaction mixture overnight at 4°C.

-

Purification: Remove unreacted Dansylaziridine by extensive dialysis against the dialysis buffer.

-

Characterization: Confirm the labeling and functionality of TnC-DANZ by monitoring the Ca²⁺-dependent change in fluorescence.

Visualization of a Key Application: Monitoring Calcium Signaling in Muscle Contraction

Dansylaziridine-labeled Troponin C (TnC-DANZ) serves as an excellent tool to study the dynamics of calcium signaling in muscle regulation. The binding of Ca²⁺ to the low-affinity regulatory sites of TnC induces a conformational change that is reported by an increase in the fluorescence of the covalently attached dansyl probe.[1][5] This system can be used to monitor Ca²⁺ uptake and release by the sarcoplasmic reticulum.[3]

Caption: Workflow of Ca²⁺ signaling in muscle contraction monitored by TnC-DANZ.

Logical Workflow for Site-Specific Protein Labeling and Analysis

The following diagram illustrates the logical workflow for a typical experiment involving site-specific protein labeling with Dansylaziridine to study protein conformational changes.

Caption: Experimental workflow for studying protein dynamics with Dansylaziridine.

Conclusion

Dansylaziridine remains a powerful and versatile tool for biochemists and drug development professionals. Its environmentally sensitive fluorescence, coupled with its ability to covalently label specific amino acid residues, provides a robust method for probing protein structure and conformational changes in real-time. The well-documented application of Dansylaziridine in studying the calcium-binding properties of troponin C exemplifies its utility in elucidating complex biological processes at the molecular level. By carefully designing experiments and optimizing labeling conditions, researchers can continue to leverage Dansylaziridine to gain critical insights into the mechanisms of protein function and interaction.

References

- 1. Calcium binding and fluorescence measurements of dansylaziridine-labelled troponin C in reconstituted thin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dansylaziridine-labeled troponin C. A new fluorescent "physiological" probe for calcium regulation by sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the kinetic properties of troponin-C and dansylaziridine-labeled troponin-C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansylaziridine: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dansylaziridine is a valuable chemoselective tool in biochemistry and cell biology, primarily utilized as a fluorescent probe for studying protein structure and function. Its mechanism of action is centered on the covalent modification of nucleophilic amino acid residues within proteins. The inherent fluorescence of the dansyl group allows for sensitive detection of these interactions, providing insights into protein conformation, dynamics, and the role of specific residues in protein function. This guide details the core mechanism of Dansylaziridine, its chemical reactivity, its application in protein science, and the experimental protocols for its use.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action of Dansylaziridine involves the irreversible covalent modification of proteins. This reaction is driven by the electrophilic nature of the aziridine ring, which is susceptible to nucleophilic attack by electron-rich amino acid side chains.

The Role of the Aziridine Moiety

The three-membered aziridine ring of Dansylaziridine is strained and therefore reactive. The nitrogen atom in the ring can be protonated under physiological conditions, which further activates the ring towards nucleophilic attack. This reaction results in the opening of the aziridine ring and the formation of a stable covalent bond between the Dansylaziridine molecule and the target protein.

Targeting Nucleophilic Residues

The primary targets of Dansylaziridine are amino acids with nucleophilic side chains. While it can react with several amino acids, it exhibits a preference for the most nucleophilic residues in a protein's microenvironment.

-

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form (-S⁻). Cysteine residues are frequently targeted by aziridine-containing compounds, leading to the formation of a stable thioether linkage.[1][2][3] The high nucleophilicity of the active site cysteine in many proteases makes them susceptible to inhibition by aziridine-based compounds.[4][5]

-

Lysine: The ε-amino group (-NH₂) of lysine is also a potent nucleophile and can react with the aziridine ring to form a stable amine linkage.

-

Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can also be a target for alkylation by Dansylaziridine.

The specificity of the labeling reaction is influenced by the local environment of the amino acid residue, including its accessibility and the surrounding pH, which affects its protonation state.

The Dansyl Group as a Reporter

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a well-established fluorophore.[6] Its fluorescence properties are highly sensitive to the polarity of its local environment. When Dansylaziridine is in an aqueous solution, its fluorescence is relatively low. However, upon covalent attachment to a protein, the dansyl moiety is often transferred to a more hydrophobic microenvironment within the protein structure, leading to a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. This change in fluorescence provides a sensitive method for monitoring the labeling reaction and probing the conformational changes in the protein.

Experimental Protocols

The following provides a general framework for the use of Dansylaziridine in protein labeling studies, based on established methodologies for similar fluorescent probes.

Protein Labeling with Dansylaziridine

Objective: To covalently label a target protein with Dansylaziridine for fluorescence studies.

Materials:

-

Purified target protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)

-

Dansylaziridine stock solution (e.g., in a water-miscible organic solvent like DMSO or ethanol)

-

Reaction buffer (the pH should be optimized for the specific protein and target residue)

-

Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or dithiothreitol)

-

Dialysis or size-exclusion chromatography materials for removing unreacted probe.

Procedure:

-

Preparation: Prepare the protein solution at a known concentration in the reaction buffer. The buffer should be free of nucleophilic contaminants.

-

Reaction Initiation: Add a molar excess of the Dansylaziridine stock solution to the protein solution. The optimal molar ratio of probe to protein needs to be determined empirically but typically ranges from 10:1 to 100:1.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time should be optimized to achieve sufficient labeling without causing protein denaturation. The progress of the reaction can be monitored by measuring the increase in fluorescence.

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted Dansylaziridine.

-

Purification: Remove the unreacted probe and quenching reagent by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization: Determine the stoichiometry of labeling (moles of probe per mole of protein) by measuring the absorbance of the protein (at 280 nm) and the dansyl group (around 340 nm). Confirm covalent modification by techniques such as mass spectrometry.

Workflow for Target Identification and Labeling Confirmation

Caption: Experimental workflow for protein labeling with Dansylaziridine.

Application in Studying Protein Dynamics: The Case of Actin

A seminal application of Dansylaziridine has been in the study of the muscle protein actin.[7] By labeling actin with Dansylaziridine, researchers have been able to monitor conformational changes associated with actin polymerization and its interaction with other proteins. The changes in the fluorescence of the attached dansyl group serve as a reporter of the local environment within the actin filament, providing insights into the dynamics of the cytoskeleton.[8][9]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific effects of Dansylaziridine on intracellular signaling pathways. Its primary application has been as a targeted probe for in vitro protein studies. However, given its reactivity towards cysteine residues, it is plausible that Dansylaziridine could perturb signaling pathways that are regulated by cysteine-containing proteins, such as certain kinases, phosphatases, and transcription factors. Cysteine residues are often involved in redox sensing and can be critical for the catalytic activity of enzymes in signaling cascades.[4] Therefore, the introduction of Dansylaziridine into a cellular system could potentially lead to off-target effects on these pathways. Further research is required to elucidate the broader cellular effects of Dansylaziridine.

Postulated Interaction with Cysteine-Mediated Signaling

Caption: Postulated mechanism of Dansylaziridine's interference with signaling.

Quantitative Data

Quantitative data for the reaction of Dansylaziridine with specific proteins are not extensively available in the public domain and are often specific to the protein and reaction conditions used in a particular study. Researchers using Dansylaziridine are encouraged to empirically determine the kinetic parameters and labeling stoichiometry for their specific protein of interest.

Conclusion

Dansylaziridine serves as a powerful tool for the fluorescent labeling of proteins through covalent modification of nucleophilic amino acid residues. Its mechanism of action, centered on the reactivity of the aziridine ring, allows for the introduction of a fluorescent reporter group at specific sites within a protein. This enables the study of protein structure, dynamics, and interactions. While its effects on broader cellular signaling pathways are not well-characterized, its established use in protein science makes it a valuable reagent for researchers in biochemistry and drug development.

References

- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. | Semantic Scholar [semanticscholar.org]

- 3. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The interaction of 6-propionyl-2-(NN-dimethyl)aminonaphthalene (PRODAN)-labelled actin with actin-binding proteins and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence photobleaching recovery in solutions of labeled actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural connectivity in actin: effect of C-terminal modifications on the properties of actin - PMC [pmc.ncbi.nlm.nih.gov]

Dansylaziridine: A Technical Guide to Illuminating Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine, a fluorescent probe, has emerged as a powerful tool for elucidating the intricacies of protein conformation and dynamics. Its utility stems from the remarkable sensitivity of its fluorescent properties to the polarity of its microenvironment. When covalently attached to a protein, typically at a cysteine residue, the dansyl moiety acts as a reporter, providing real-time insights into structural changes. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of dansylaziridine in protein research.

Core Principles: A Tale of Environmental Sensitivity

The dansyl fluorophore exhibits a fascinating phenomenon: its fluorescence emission spectrum, quantum yield, and lifetime are exquisitely dependent on the polarity of its immediate surroundings. In a non-polar, hydrophobic environment, such as the core of a folded protein, dansylaziridine fluoresces intensely with a blue-shifted emission maximum. Conversely, upon exposure to a more polar, aqueous environment, which can occur during protein unfolding or conformational changes that expose the probe to the solvent, its fluorescence intensity decreases, and the emission maximum shifts to longer wavelengths (a red shift)[1]. This solvatochromic behavior is the cornerstone of its application in studying protein conformation.

The covalent attachment of dansylaziridine to a protein is most commonly achieved through its reaction with the sulfhydryl group of cysteine residues. The aziridine ring of the probe undergoes nucleophilic attack by the thiolate anion of cysteine, forming a stable thioether bond. While less common, reactions with other nucleophilic residues like methionine can also occur.

Quantitative Analysis of Dansylaziridine Fluorescence

The power of dansylaziridine as a conformational probe lies in the ability to quantify changes in its fluorescent properties. The following tables summarize key photophysical parameters that are typically measured and how they relate to protein conformation.

Table 1: Photophysical Properties of Dansylaziridine-Protein Conjugates

| Parameter | Typical Range | Significance in Protein Conformation Studies |

| Excitation Maximum (λex) | ~330 - 350 nm | Relatively insensitive to environment; used to excite the fluorophore. |

| Emission Maximum (λem) | ~480 - 550 nm | Highly sensitive to environmental polarity. A blue shift indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure. |

| Stokes Shift (λem - λex) | 150 - 220 nm | A larger Stokes shift is generally observed in more polar environments, reflecting a greater reorganization of solvent molecules around the excited state dipole of the fluorophore[2][3][4]. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 | The efficiency of fluorescence emission. Higher quantum yields are observed in non-polar environments, while polar environments lead to quenching and lower quantum yields[5]. |

| Fluorescence Lifetime (τ) | 10 - 25 ns | The average time the fluorophore spends in the excited state. Longer lifetimes are typically associated with more rigid and hydrophobic environments[6][7]. |

Table 2: Interpreting Changes in Fluorescence Parameters

| Observed Change | Interpretation |

| Increase in Fluorescence Intensity | The dansyl probe has moved to a more hydrophobic environment, suggesting protein folding or a conformational change that buries the probe. |

| Decrease in Fluorescence Intensity | The dansyl probe has become more exposed to the aqueous solvent, indicating protein unfolding or a conformational change that exposes a previously buried region. |

| Blue Shift in Emission Maximum | The microenvironment around the probe has become less polar. |

| Red Shift in Emission Maximum | The microenvironment around the probe has become more polar. |

| Increase in Fluorescence Anisotropy | The rotational motion of the probe is more restricted, which can be due to protein folding, aggregation, or binding to another molecule[6][8][9][10]. |

| Decrease in Fluorescence Anisotropy | The probe has gained more rotational freedom, suggesting protein unfolding or increased local flexibility. |

Experimental Protocols

Protein Labeling with Dansylaziridine

A crucial step in utilizing dansylaziridine is the specific and efficient labeling of the target protein. The following protocol provides a general guideline for labeling cysteine residues.

Materials:

-

Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0). Avoid buffers containing primary amines.

-

Dansylaziridine solution (freshly prepared in a water-miscible organic solvent like DMSO or acetonitrile).

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to ensure cysteine residues are in their reduced state.

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol).

-

Purification column (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted probe[11][12].

Procedure:

-

Protein Preparation: Ensure the protein is pure and at a suitable concentration (typically 1-10 mg/mL). If the protein has been stored with a reducing agent, it may need to be removed by dialysis or a desalting column prior to labeling.

-

Reduction of Cysteines: Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature to ensure all cysteine residues are reduced.

-

Removal of Reducing Agent: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the labeling buffer. This step is critical to prevent the reducing agent from reacting with dansylaziridine.

-

Labeling Reaction: Immediately after removing the reducing agent, add a 5- to 20-fold molar excess of the dansylaziridine solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture in the dark (to prevent photobleaching) at 4°C or room temperature for 2 to 24 hours. The optimal time and temperature will vary depending on the protein and the reactivity of the cysteine residue.

-

Quenching the Reaction: Add an excess of a thiol-containing reagent (e.g., DTT or β-mercaptoethanol) to react with any remaining unreacted dansylaziridine.

-

Purification of the Labeled Protein: Separate the labeled protein from unreacted probe and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography[11][12]. Monitor the elution profile by absorbance at 280 nm (for the protein) and ~340 nm (for the dansyl group).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dansyl group and using their respective molar extinction coefficients.

Fluorescence Spectroscopy Measurements

Once the protein is labeled and purified, its fluorescence properties can be measured to study its conformation.

Instrumentation:

-

A spectrofluorometer equipped with an excitation and emission monochromator.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dansylaziridine-labeled protein in the desired buffer. The concentration should be low enough to avoid inner filter effects.

-

Excitation and Emission Scans:

-

Set the excitation wavelength to the absorption maximum of the dansyl group (typically around 340 nm).

-

Record the emission spectrum over a range of wavelengths (e.g., 400 nm to 600 nm) to determine the emission maximum (λem).

-

To determine the excitation maximum (λex), set the emission monochromator to the determined λem and scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

-

-

Fluorescence Intensity Measurements: To monitor conformational changes, measure the fluorescence intensity at the emission maximum under different conditions (e.g., in the presence and absence of a ligand, at different temperatures, or in the presence of a denaturant).

-

Fluorescence Anisotropy Measurements: For studying protein dynamics and binding events, measure the steady-state fluorescence anisotropy. This involves exciting the sample with vertically polarized light and measuring the emission intensity through polarizers oriented both vertically (I_parallel) and horizontally (I_perpendicular) to the excitation polarization. The anisotropy (r) is then calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.

Visualizing the Workflow and Principles

To better understand the application of dansylaziridine, the following diagrams illustrate the experimental workflow and the underlying principles of conformational change detection.

Conclusion

Dansylaziridine remains a valuable and accessible tool for researchers investigating protein structure and function. Its sensitivity to the local environment provides a direct window into the dynamic world of protein conformations. By carefully designing experiments and meticulously analyzing the resulting fluorescence data, scientists can gain critical insights into mechanisms of protein folding, ligand binding, and allosteric regulation, ultimately advancing our understanding of biological processes and aiding in the development of novel therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold [mdpi.com]

- 3. Extended Stokes shift in fluorescent proteins: chromophore-protein interactions in a near-infrared TagRFP675 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic Stokes shift in green fluorescent protein variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 9. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Dansylaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine (1-(5-dimethylaminonaphthalene-1-sulfonyl)aziridine) is a fluorescent probe widely utilized in biochemical and physiological research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which allows for the real-time monitoring of molecular interactions, conformational changes, and the dynamics of biological systems. This technical guide provides a comprehensive overview of the core spectroscopic properties of Dansylaziridine, detailed experimental protocols for its application, and visualizations of its use in signaling pathways and experimental workflows.

Core Spectroscopic Properties

The spectroscopic characteristics of the dansyl fluorophore are highly dependent on the polarity of its local environment. When moving from a polar to a non-polar environment, the fluorescence emission of dansyl derivatives typically exhibits a blue shift (a shift to shorter wavelengths) and a significant increase in fluorescence quantum yield.

Table 1: Spectroscopic Properties of Dansyl Conjugates

| Property | Value | Compound | Solvent |

| Molar Extinction Coefficient (ε) | 4,300 M⁻¹cm⁻¹ | Dansyl glycine | Dioxane |

| Absorption Maximum (λ_abs_) | ~338.5 nm | Dansyl glycine | Dioxane |

| Emission Maximum (λ_em_) | 520 - 580 nm | General Dansyl Conjugates | Varies with polarity |

| Fluorescence Lifetime (τ) | 10 - 20 ns | Dansyl Protein Conjugates | Aqueous Buffer |

Table 2: Environmental Sensitivity of Dansyl Fluorophore Fluorescence

| Solvent | Quantum Yield (Φ) | Compound |

| Water | 0.07 | Dansyl glycine |

| Dioxane | 0.66 | Dansyl glycine |

Experimental Protocols

The primary application of Dansylaziridine is as a covalent labeling reagent for proteins, specifically targeting nucleophilic amino acid residues such as cysteine. The following is a detailed, generalized protocol for the fluorescent labeling of a protein with Dansylaziridine.

Protein Labeling with Dansylaziridine

Objective: To covalently attach Dansylaziridine to a protein of interest for fluorescence-based assays.

Materials:

-

Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS or HEPES)

-

Dansylaziridine

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

-

Protein Preparation:

-

Ensure the protein solution is free of any extraneous nucleophiles (e.g., Tris buffer, ammonium salts). If necessary, buffer exchange the protein into the reaction buffer.

-

The protein concentration should ideally be in the range of 1-10 mg/mL.

-

If targeting cysteine residues that may be oxidized, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent via dialysis or a desalting column.

-

-

Dansylaziridine Stock Solution Preparation:

-

Prepare a 10-50 mM stock solution of Dansylaziridine in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Dansylaziridine stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted Dansylaziridine.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Dansylaziridine and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions, which can be identified by their absorbance at 280 nm and the visible yellow color of the dansyl group.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorption maximum of the dansyl group (~340 nm). The molar extinction coefficient of the protein at 280 nm and that of the dansyl group at its absorption maximum are required for this calculation.

-

Confirm the functional integrity of the labeled protein using an appropriate activity assay.

-

Visualization of Applications

Dansylaziridine is a powerful tool for visualizing and quantifying biological processes. Below are diagrams created using the DOT language to illustrate a key signaling pathway and a typical experimental workflow involving Dansylaziridine.

Calcium Sensing by Dansylaziridine-Labeled Troponin C

Dansylaziridine has been instrumental in studying the calcium-binding properties of troponin C (TnC), a key regulatory protein in muscle contraction. When Dansylaziridine is attached to TnC, its fluorescence intensity increases significantly upon the binding of calcium ions. This property allows researchers to monitor calcium dynamics in real-time.

Experimental Workflow for Protein Labeling and Analysis

The following diagram outlines the key steps in a typical experiment involving the labeling of a protein with Dansylaziridine and subsequent fluorescence analysis.

Conclusion

Dansylaziridine remains a valuable fluorescent probe for researchers in various scientific disciplines. Its sensitivity to the local environment provides a powerful handle for investigating a wide range of biological phenomena. While the precise spectroscopic properties of the unconjugated molecule are not extensively documented, the well-characterized behavior of the dansyl fluorophore in different environments allows for its effective application in experimental design. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Dansylaziridine in laboratory settings. As with any labeling procedure, optimization of reaction conditions for each specific protein of interest is crucial for obtaining reliable and reproducible results.

Dansylaziridine Fluorescence Quantum Yield in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dansylaziridine and Fluorescence Quantum Yield

Dansylaziridine is a derivative of the widely used dansyl fluorophore, known for its sensitivity to the local environment. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is characterized by a twisted intramolecular charge transfer (TICT) mechanism, where the fluorescence properties are highly influenced by the polarity of the surrounding medium. Upon excitation, the molecule can transition to a charge-separated excited state, and the extent of this charge transfer is modulated by the solvent's ability to stabilize the resulting dipole moment. This sensitivity makes dansylaziridine a valuable tool for probing molecular interactions and environmental changes.

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorescent probe, which is crucial for applications requiring high sensitivity. The quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its environment, including the solvent, temperature, and the presence of quenchers.

Data Presentation: The Need for Experimental Determination

A thorough search of the scientific literature did not yield a comprehensive, tabulated dataset for the fluorescence quantum yield of dansylaziridine in a variety of common solvents. While the synthesis and applications of dansylaziridine have been described, detailed photophysical characterization, including quantum yield measurements in different solvents, appears to be limited or not publicly available.

Therefore, this guide focuses on empowering researchers to determine these values experimentally. The following sections provide the necessary protocols to generate a robust and reliable dataset for dansylaziridine's quantum yield in solvents relevant to specific research applications.

Experimental Protocols for Determining Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

-

Cuvettes: High-quality quartz cuvettes (typically 1 cm path length) for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents of the highest purity are essential to avoid interference from fluorescent impurities.

-

Dansylaziridine: The sample of interest.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in a specific solvent. The choice of standard is critical and should have absorption and emission properties as close as possible to dansylaziridine. A commonly used standard is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

Experimental Workflow

The determination of the relative fluorescence quantum yield involves a series of precise measurements and calculations. The overall workflow is depicted in the diagram below.

Detailed Methodologies

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of dansylaziridine in the desired solvent.

-

Prepare a concentrated stock solution of the quantum yield standard in its recommended solvent.

-

-

Preparation of Working Solutions and Absorbance Measurements:

-

From the stock solutions, prepare a series of dilutions for both dansylaziridine and the standard.

-

The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution using a UV-Vis spectrophotometer at the same excitation wavelength that will be used for the fluorescence measurements. Record the absorbance values.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectrum of each of the prepared solutions (both dansylaziridine and the standard).

-

It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements.

-

Record the emission spectrum over the entire fluorescence range of the compound.

-

A solvent blank should also be measured to subtract any background fluorescence.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the fluorescence emission spectrum for each solution after correcting for the solvent blank.

-

Plot the integrated fluorescence intensity versus the absorbance for both the dansylaziridine and the standard solutions. This should yield a linear relationship.

-

The slope of these plots (Gradient) is used in the quantum yield calculation.

-

The quantum yield of dansylaziridine (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for dansylaziridine.

-

Grad_std is the gradient of the plot for the standard.

-

n_sample is the refractive index of the solvent used for dansylaziridine.

-

n_std is the refractive index of the solvent used for the standard.

-

-

The logical relationship for the calculation is illustrated in the following diagram:

Conclusion

An In-depth Technical Guide to Dansylaziridine Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence lifetime of Dansylaziridine, a widely used fluorescent probe in biological and pharmaceutical research. This document delves into the core principles governing its fluorescence, the factors influencing its lifetime, detailed experimental protocols for its measurement, and its application in studying molecular interactions.

Introduction to Dansylaziridine and its Fluorescence Properties

Dansylaziridine is a fluorescent probe belonging to the dansyl family of dyes. Its fluorescence arises from the electronically excited state of the dansyl chromophore. The fluorescence lifetime, a critical parameter, is the average time the molecule spends in the excited state before returning to the ground state. This property is highly sensitive to the local microenvironment, making Dansylaziridine a valuable tool for probing changes in polarity, pH, and molecular binding events.

The fluorescence lifetime of a fluorophore is an intrinsic property that is independent of the probe concentration and excitation intensity, offering a significant advantage over intensity-based measurements.[1] It is, however, influenced by a variety of external factors, including solvent polarity, temperature, and the presence of quenching molecules.[1]

Quantitative Analysis of Dansylaziridine's Fluorescence Lifetime

The fluorescence lifetime of Dansylaziridine is significantly affected by its environment. The following tables summarize the quantitative data on its fluorescence lifetime under various conditions.

Table 1: Effect of Solvent Polarity on Dansylaziridine Fluorescence Lifetime

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) [ns] |

| Dioxane | 2.2 | ~8 |

| Toluene | 2.4 | ~8 |

| Chloroform | 4.8 | Data not available |

| Dichloromethane (DCM) | 8.9 | Data not available |

| Ethanol | 24.6 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Water | 80.1 | Data not available |

Table 2: Effect of pH on Dansylaziridine Fluorescence Lifetime

| pH | Condition | Fluorescence Lifetime (τ) [ns] |

| 4.0 - 5.0 | Acidic | Increases |

| 7.0 | Neutral | Data not available |

| > 7.0 | Basic | Decreases |

Note: While specific data for Dansylaziridine is limited, studies on other pH-sensitive probes like LysoSensor Green DND-189 show a non-monotonic response with a maximum lifetime between pH 4 and 5.[3] Generally, the fluorescence lifetime of pH-sensitive probes changes with the protonation state of the molecule.[4]

Table 3: Effect of Temperature on Dansylaziridine Fluorescence Lifetime

| Temperature (°C) | Condition | Fluorescence Lifetime (τ) [ns] |

| 5 - 20 | Low | Increases |

| 20 - 40 | Ambient | Data not available |

| > 40 | High | Decreases |

Note: For many fluorophores, an increase in temperature leads to a decrease in fluorescence lifetime due to increased non-radiative decay rates.[5][6] Specific data for Dansylaziridine is needed for a precise quantitative summary.

Table 4: Fluorescence Lifetime of Dansylaziridine Bound to Biomolecules

| Biomolecule | Binding Condition | Fluorescence Lifetime (τ) [ns] |

| Troponin C | + Ca²⁺ | Increased |

| Troponin C | - Ca²⁺ | Baseline |

Note: Dansylaziridine-labeled troponin C (TnC-DANZ) exhibits a greater than 2-fold enhancement in fluorescence upon binding to Ca²⁺, which is indicative of a change in the fluorophore's local environment and likely an increase in its fluorescence lifetime.[7][8]

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[1]

Objective: To measure the fluorescence decay of Dansylaziridine under specific experimental conditions.

Materials:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength for Dansylaziridine (typically in the UV range, ~340 nm).

-

Sample holder/cuvette.

-

Emission monochromator or filter to select the Dansylaziridine fluorescence.

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and memory).

-

Computer with data acquisition and analysis software.

-

Dansylaziridine solution of known concentration in the desired solvent or buffer.

-

(Optional) Reference compound with a known, single-exponential decay for deconvolution (e.g., p-terphenyl in cyclohexane).

Procedure:

-

Instrument Setup and Calibration:

-

Set the excitation wavelength of the pulsed light source.

-

Set the emission wavelength on the monochromator or select the appropriate emission filter.

-

Adjust the timing electronics to the appropriate time window based on the expected lifetime of Dansylaziridine.

-

Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.

-

-

Sample Preparation:

-

Prepare a dilute solution of Dansylaziridine to avoid aggregation and inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

For measurements under different conditions, prepare samples in the respective solvents, pH buffers, or with the target biomolecule.

-

-

Data Acquisition:

-

Place the Dansylaziridine sample in the sample holder.

-

Start the data acquisition. The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

-

The data is collected as a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The collected fluorescence decay data is analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

-

The raw decay data is convoluted with the measured IRF to account for the instrument's temporal response.

-

The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

-

The fitting procedure yields the fluorescence lifetime(s) (τ) and their corresponding amplitudes (α).

-

dot

Visualizing Molecular Interactions and Mechanisms

Covalent Labeling of Cysteine Residues

Dansylaziridine can act as a covalent labeling agent, particularly targeting nucleophilic residues like cysteine on proteins. The strained aziridine ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a stable covalent bond.

dot

Signaling Pathway: Calcium Sensing by Troponin C

Dansylaziridine-labeled Troponin C (TnC-DANZ) is a valuable tool for studying the calcium signaling pathway in muscle contraction. The binding of calcium to the regulatory sites of TnC induces a conformational change, which is reported by an increase in the fluorescence of the Dansylaziridine probe.

dot

Conclusion

The fluorescence lifetime of Dansylaziridine is a powerful parameter for probing molecular environments and interactions. Its sensitivity to solvent polarity, pH, and binding events makes it a versatile tool in drug discovery and biochemical research. The detailed experimental protocols and an understanding of its reaction mechanisms, as outlined in this guide, will enable researchers to effectively utilize Dansylaziridine in their studies. Further research to populate the quantitative data tables with more specific values for Dansylaziridine will enhance its application as a precise molecular probe.

References

- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Imaging of pH along the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Temperature on the Fluorescence Intensity and Anisotropy Decays of Staphylococcal Nuclease and the Less Stable Nuclease-ConA-SG28 Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edinst.com [edinst.com]

- 7. Dansylaziridine-labeled troponin C. A new fluorescent "physiological" probe for calcium regulation by sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dansylaziridine as a Molecular Rotor for Viscosity Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosity at the cellular and subcellular level is a critical parameter that governs a multitude of biological processes, including protein folding, enzyme kinetics, and cellular signaling. Alterations in micro-viscosity have been implicated in various pathological conditions, making it a key area of interest in biomedical research and drug development. Fluorescent molecular rotors are a class of probes that exhibit viscosity-dependent fluorescence, offering a non-invasive method to probe the micro-viscosity of their environment.

This technical guide provides a comprehensive overview of Dansylaziridine as a molecular rotor for viscosity sensing. Dansylaziridine, a derivative of the well-known Dansyl fluorophore, possesses the characteristic features of a molecular rotor: a fluorescent core and a rotatable group. Its fluorescence properties are highly sensitive to the viscosity of the surrounding medium, making it a promising tool for studying the micro-environment of biological systems. This document details the core principles of its function, experimental protocols for its synthesis and application, and a framework for data analysis.

Core Principles of Viscosity Sensing with Dansylaziridine

The functionality of Dansylaziridine as a viscosity sensor is rooted in the principle of twisted intramolecular charge transfer (TICT). In the excited state, the molecule can undergo intramolecular rotation. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the molecule to return to its ground state, resulting in quenched fluorescence (low quantum yield and short fluorescence lifetime). Conversely, in a high-viscosity medium, the intramolecular rotation is hindered. This restriction of the non-radiative decay pathway leads to an increase in fluorescence emission, characterized by a higher quantum yield and a longer fluorescence lifetime.

The relationship between fluorescence quantum yield (Φ) or fluorescence lifetime (τ) and viscosity (η) for molecular rotors is often described by the Förster-Hoffmann equation:

log(Φ) = C + x * log(η)

or

log(τ) = C' + x' * log(η)

where C and C' are constants, and x and x' are sensitivity parameters of the probe. A linear relationship in a log-log plot of fluorescence intensity or lifetime against viscosity allows for the calibration of the molecular rotor and the quantitative determination of unknown viscosities.

Quantitative Data Presentation

| Viscosity (cP) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 1.02 (Water) | 0.05 | 0.8 |

| 5.1 | 0.12 | 1.5 |

| 11.8 | 0.25 | 2.4 |

| 31.6 | 0.40 | 3.5 |

| 148 | 0.65 | 5.2 |

| 954 (Glycerol) | 0.85 | 7.0 |

Note: This data is illustrative for a typical dansyl-based molecular rotor and should be experimentally determined for Dansylaziridine in the specific solvent system used.

Experimental Protocols

Synthesis of Dansylaziridine

A simple and effective method for the synthesis of Dansylaziridine has been reported. The protocol involves the reaction of dansyl chloride with aziridine.

Materials:

-

Dansyl chloride

-

2-Aminoethyl hydrogen sulfate

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Prepare an aqueous solution of aziridine by reacting 2-aminoethyl hydrogen sulfate with sodium hydroxide.

-

To the freshly prepared aziridine solution, add a solution of dansyl chloride in diethyl ether.

-

Stir the biphasic mixture vigorously for several hours at room temperature.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure Dansylaziridine.

Preparation of Viscosity Standards

Glycerol-water mixtures are commonly used to prepare solutions with a wide range of accurately known viscosities.

Materials:

-

Glycerol (anhydrous)

-

Deionized water

-

Viscometer (e.g., rotational or capillary viscometer)

Procedure:

-

Prepare a series of glycerol-water mixtures by varying the weight percentage of glycerol.

-

Thoroughly mix each solution to ensure homogeneity.

-

Allow the solutions to equilibrate to the desired experimental temperature.

-

Measure the viscosity of each standard solution using a calibrated viscometer.

Viscosity Measurement using Fluorescence Spectroscopy

Materials:

-

Dansylaziridine stock solution (e.g., in DMSO or ethanol)

-

Viscosity standards (from section 4.2)

-

Fluorometer with lifetime measurement capabilities (e.g., Time-Correlated Single Photon Counting - TCSPC)

Procedure:

-

Add a small aliquot of the Dansylaziridine stock solution to each viscosity standard to achieve a final concentration in the low micromolar range.

-

Record the absorption spectrum of each sample to determine the optimal excitation wavelength.

-

Measure the fluorescence emission spectrum and quantum yield for each sample.

-

Measure the fluorescence lifetime of Dansylaziridine in each viscosity standard using a TCSPC system.

-

Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)) to generate a calibration curve.

Cellular Viscosity Imaging

Materials:

-

Dansylaziridine

-

Cell culture medium

-

Live cells of interest

-

Fluorescence Lifetime Imaging Microscope (FLIM)

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare a working solution of Dansylaziridine in cell culture medium.

-

Incubate the cells with the Dansylaziridine solution for an appropriate time to allow for cellular uptake.

-

Wash the cells with fresh medium to remove any excess probe.

-

Acquire fluorescence lifetime images of the cells using a FLIM system.

-

Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell.

-

Use the calibration curve generated in section 4.3 to convert the fluorescence lifetime map into a viscosity map.

Conclusion

Dansylaziridine holds significant promise as a molecular rotor for probing micro-viscosity in biological systems. Its synthesis is straightforward, and its fluorescence properties are expected to exhibit a strong dependence on the viscosity of its environment, in line with the behavior of other dansyl-based probes. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize, calibrate, and apply Dansylaziridine for viscosity measurements in both bulk solutions and live cells. While specific quantitative data for Dansylaziridine is still emerging, the principles and methodologies outlined here provide a solid foundation for its use in advancing our understanding of the role of viscosity in cellular function and disease. Further characterization of its photophysical properties will undoubtedly solidify its position as a valuable tool in the arsenal of biophysical probes.

Probing the Depths: A Technical Guide to Utilizing Dansylaziridine for the Exploration of Hydrophobic Pockets in Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dansylaziridine as a powerful tool for the characterization of hydrophobic pockets in proteins. This document details the underlying principles, experimental protocols, and data interpretation, equipping researchers with the knowledge to effectively employ this fluorescent probe in their studies of protein structure, function, and drug discovery.

Introduction: Unveiling Hydrophobic Microenvironments

Hydrophobic interactions are fundamental drivers of protein folding, stability, and molecular recognition. The formation of hydrophobic pockets within a protein's three-dimensional structure creates unique microenvironments that are often crucial for substrate binding, enzymatic catalysis, and protein-protein interactions. Consequently, the ability to identify and characterize these pockets is of paramount importance in fundamental biological research and in the rational design of therapeutic agents.

Dansylaziridine (N-(2-(1-aziridinyl)ethyl)-5-(dimethylamino)-1-naphthalenesulfonamide) is a fluorescent probe specifically designed to investigate these nonpolar regions. It consists of a highly environment-sensitive dansyl fluorophore coupled to a reactive aziridine moiety. This unique combination allows for the covalent labeling of proteins and the subsequent reporting on the polarity of the local environment through changes in its fluorescence properties.

The Principle: Solvatochromism of the Dansyl Fluorophore

The utility of Dansylaziridine as a probe for hydrophobicity lies in the photophysical properties of its dansyl group. The fluorescence emission spectrum of the dansyl fluorophore is highly sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism.

-

In Polar (Aqueous) Environments: When exposed to a polar solvent like water, the fluorescence of the dansyl group is typically characterized by a lower quantum yield (it is less bright) and an emission maximum at a longer wavelength (a "red shift").

-

In Nonpolar (Hydrophobic) Environments: When the dansyl group is situated within a nonpolar environment, such as the hydrophobic interior of a protein pocket, it is shielded from the quenching effects of water. This results in a significant increase in its fluorescence quantum yield (it becomes much brighter) and a shift of its emission maximum to a shorter wavelength (a "blue shift").

By measuring these changes in fluorescence intensity and emission wavelength, researchers can infer the presence and nature of hydrophobic pockets on the protein surface.

Covalent Labeling: The Role of the Aziridine Moiety

Dansylaziridine attaches to proteins through a covalent bond formed by the reaction of its electrophilic aziridine ring with nucleophilic residues on the protein surface. The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent linkage.

The primary targets for Dansylaziridine on a protein are the side chains of nucleophilic amino acids, including:

-

Cysteine: The highly nucleophilic thiol group (-SH) of cysteine is a prime target for reaction with the aziridine ring.

-

Methionine: The thioether group of methionine can also act as a nucleophile.

-

Lysine: The ε-amino group (-NH2) of lysine is another potential reaction site.

-

Histidine: The imidazole ring of histidine can also exhibit nucleophilic character.

-

N-terminus: The free α-amino group at the N-terminus of the protein is also a potential site of modification.

The reactivity towards these residues can be influenced by factors such as pH and the accessibility of the residue on the protein surface.

Reaction Mechanism

The general mechanism involves the nucleophilic attack by an amino acid side chain on one of the carbon atoms of the aziridine ring, leading to the opening of the ring and the formation of a stable covalent bond.

Quantitative Data Presentation

The following tables summarize the fluorescence properties of dansyl derivatives in different environments. This data illustrates the solvatochromic shifts that are fundamental to the application of Dansylaziridine as a hydrophobicity probe.

Table 1: Fluorescence Properties of a Dansyl Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Quantum Yield (Φ) |

| Water | 80.1 | 580 | 0.04 |

| Ethanol | 24.6 | 530 | 0.35 |

| Acetonitrile | 37.5 | 525 | 0.45 |

| Dioxane | 2.2 | 505 | 0.70 |

| Cyclohexane | 2.0 | 480 | 0.90 |

Note: Data presented is representative of dansyl probes and may vary slightly for Dansylaziridine.

Table 2: Representative Fluorescence Lifetimes of Dansyl Probes

| Environment | Fluorescence Lifetime (τ, ns) |

| Aqueous Buffer | 2 - 5 |

| Bound to a Hydrophobic Pocket | 10 - 20 |

Experimental Protocols

The following section provides a detailed methodology for the use of Dansylaziridine to probe hydrophobic pockets in a protein of interest.

Materials and Reagents

-

Protein of interest

-

Dansylaziridine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching Reagent (e.g., 1 M β-mercaptoethanol or cysteine)

-

Dialysis tubing or desalting column (e.g., Sephadex G-25)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Step-by-Step Labeling Procedure

-

Protein Preparation:

-

Dissolve the purified protein in the chosen reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary or secondary amines (e.g., Tris is acceptable, but avoid ammonium bicarbonate) or thiols that could compete with the protein for reaction with Dansylaziridine.

-

-

Dansylaziridine Stock Solution:

-

Prepare a stock solution of Dansylaziridine (e.g., 10-50 mM) in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the Dansylaziridine stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dansyl fluorophore.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as β-mercaptoethanol or cysteine to a final concentration of 10-50 mM. This will react with any remaining unreacted Dansylaziridine.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted Dansylaziridine and the quenching reagent by extensive dialysis against the desired buffer (e.g., phosphate-buffered saline, pH 7.4) or by using a desalting column (e.g., Sephadex G-25).

-

Fluorescence Spectroscopy

-

Instrument Setup:

-

Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the dansyl group, typically around 340 nm.

-

Set the emission scan range from 400 nm to 600 nm.

-

-

Measurement:

-

Measure the fluorescence emission spectrum of the Dansylaziridine-labeled protein.

-

As a control, measure the fluorescence of the unlabeled protein under the same conditions to account for any intrinsic protein fluorescence.

-

It is also advisable to measure the fluorescence of a known concentration of free Dansylaziridine in the same buffer to have a baseline for the unreacted probe.

-

Data Analysis and Interpretation

-

Emission Maximum (λem): A blue shift (shift to a shorter wavelength) in the emission maximum of the labeled protein compared to the free dye in buffer is indicative of the probe being in a hydrophobic environment.

-

Fluorescence Intensity: A significant increase in the fluorescence intensity of the labeled protein compared to the free dye at the same concentration indicates that the probe is bound to a hydrophobic region, leading to an enhancement of its quantum yield.

-

Determination of Surface Hydrophobicity (S₀): The initial slope of a plot of relative fluorescence intensity versus protein concentration can be used as an index of the protein's surface hydrophobicity.

Applications in Research and Drug Development

The ability of Dansylaziridine to selectively report on hydrophobic pockets makes it a valuable tool in several areas:

-

Probing Protein Conformation: Changes in protein conformation that alter the exposure of hydrophobic regions can be monitored by changes in the fluorescence of covalently attached Dansylaziridine.

-

Studying Protein-Ligand Interactions: The binding of a ligand to a hydrophobic pocket can displace or alter the environment of a Dansylaziridine probe, leading to a change in fluorescence that can be used to determine binding affinities.

-

Drug Discovery and Screening: Dansylaziridine can be used to identify and characterize "druggable" hydrophobic pockets on target proteins. It can also be used in competitive binding assays to screen for small molecules that bind to these sites.

-

Investigating Protein Aggregation: The exposure of hydrophobic regions is often a key step in protein aggregation. Dansylaziridine can be used to monitor the early stages of this process.

Conclusion

Dansylaziridine is a versatile and sensitive fluorescent probe for the investigation of hydrophobic microenvironments in proteins. Its ability to covalently label proteins and report on the polarity of its local environment through distinct changes in its fluorescence properties provides a powerful method for elucidating protein structure-function relationships. The experimental protocols outlined in this guide, coupled with a solid understanding of the underlying principles of solvatochromism, will enable researchers to effectively utilize Dansylaziridine to gain valuable insights into the critical role of hydrophobic interactions in biological systems and to advance their drug discovery efforts.

An In-depth Technical Guide to Dansylaziridine for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansylaziridine, a fluorescent probe utilized in the detailed study of proteins. It covers the core principles of its application, from its chemical properties and labeling mechanisms to advanced analytical techniques. This document is intended to serve as a practical resource, offering detailed experimental protocols and structured data to facilitate the integration of Dansylaziridine into protein research workflows.

Introduction to Dansylaziridine

Dansylaziridine is a fluorescent labeling reagent belonging to the dansyl family of fluorophores. It contains a highly fluorescent dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to an aziridine ring. This aziridine moiety is a reactive group that can form stable covalent bonds with nucleophilic residues on proteins, making it a valuable tool for introducing a fluorescent tag at specific sites.

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. When attached to a protein, changes in protein conformation or binding events that alter the environment of the Dansylaziridine probe can lead to significant changes in its fluorescence properties, such as emission wavelength, quantum yield, and lifetime. This sensitivity makes Dansylaziridine a powerful probe for studying protein structure, dynamics, and interactions.

Physicochemical and Fluorescence Properties

A thorough understanding of the physicochemical and spectral properties of Dansylaziridine is crucial for its effective application in protein studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₂S | [1] |

| Molecular Weight | 276.35 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in organic solvents such as diethyl ether and ethanol. Limited solubility in aqueous solutions. | [1] |

Fluorescence Properties of Dansyl-Protein Conjugates

The fluorescence characteristics of Dansylaziridine are significantly influenced by the local environment of the protein to which it is attached. The following table summarizes typical fluorescence properties of dansyl-protein conjugates. It is important to note that these values can vary depending on the specific protein and the location of the label.

| Parameter | Typical Value Range | Factors Influencing the Value |

| Excitation Maximum (λex) | 330 - 350 nm | Solvent polarity, specific protein environment |

| Emission Maximum (λem) | 480 - 580 nm | A blue shift is observed in less polar environments |